

Spectroscopic Data for 2,5-Dimethoxypyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxypyrimidin-4-amine

Cat. No.: B1331116

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **2,5-Dimethoxypyrimidin-4-amine** (CAS No. 6960-17-4). Due to the limited availability of public experimental data, this document focuses on predicted mass spectrometry data and outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Compound Information

Property	Value
Chemical Name	2,5-Dimethoxypyrimidin-4-amine
Synonyms	4-Amino-2,5-dimethoxypyrimidine
CAS Number	6960-17-4
Molecular Formula	C ₆ H ₉ N ₃ O ₂
Molecular Weight	155.15 g/mol
Appearance	White to light yellow crystalline powder. [1]
Melting Point	180-181 °C

Spectroscopic Data

Extensive searches for experimental NMR and IR data for **2,5-Dimethoxypyrimidin-4-amine** did not yield specific, publicly available spectra. Commercial suppliers may possess this data, but it is not readily accessible in scientific literature or open-access databases. However, predicted mass spectrometry data is available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. The predicted mass spectral data for **2,5-Dimethoxypyrimidin-4-amine** suggests several possible adducts that may be observed.

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	156.07675
$[\text{M}+\text{Na}]^+$	178.05869
$[\text{M}-\text{H}]^-$	154.06219
$[\text{M}+\text{NH}_4]^+$	173.10329
$[\text{M}+\text{K}]^+$	194.03263
$[\text{M}]^+$	155.06892

Data sourced from predicted values.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound such as **2,5-Dimethoxypyrimidin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ^1H and ^{13}C NMR:

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified **2,5-Dimethoxypyrimidin-4-amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Vortex or sonicate if necessary.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the chosen solvent.
 - Shim the magnetic field to optimize its homogeneity and achieve sharp signals.
 - Tune the probe for both ¹H and ¹³C frequencies.
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Acquire a proton-decoupled one-dimensional ¹³C spectrum.
 - Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

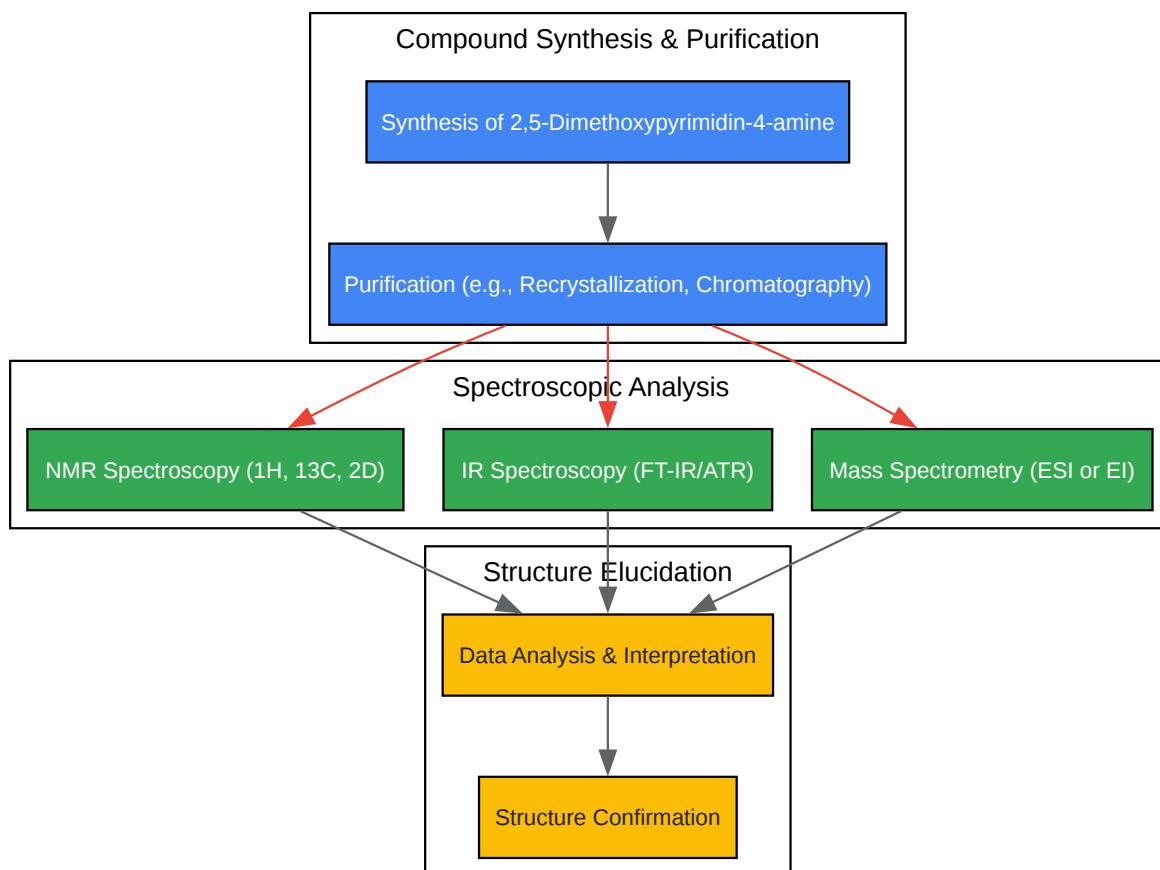
Protocol for Attenuated Total Reflectance (ATR) FT-IR:

- Sample Preparation:
 - Place a small, representative sample of solid **2,5-Dimethoxypyrimidin-4-amine** directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying pressure with the instrument's pressure arm.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - The instrument's software will automatically subtract the background to produce the final IR spectrum.
 - Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.


Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

- Sample Preparation:
 - Prepare a dilute solution of **2,5-Dimethoxypyrimidin-4-amine** (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - The solution may be infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).
- Instrument Setup:
 - Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
 - Calibrate the mass analyzer using a known standard.
- Data Acquisition:

- Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
- The resulting spectrum will show the mass-to-charge ratios of the parent ion and any fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2,5-Dimethoxypyrimidin-4-amine**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of **2,5-Dimethoxypyrimidin-4-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- To cite this document: BenchChem. [Spectroscopic Data for 2,5-Dimethoxypyrimidin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1331116#spectroscopic-data-for-2-5-dimethoxypyrimidin-4-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

